LEO 39652
Overview
Description
LEO 39652 is a dual-soft phosphodiesterase 4 inhibitor. It is primarily used for topical research in the treatment of atopic dermatitis. This compound inhibits phosphodiesterase isoforms with similar inhibitory effects, showing potential in reducing inflammation by inhibiting tumor necrosis factor-alpha .
Preparation Methods
LEO 39652 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of ester bonds and the incorporation of specific functional groups to achieve the desired inhibitory effects. Industrial production methods focus on optimizing yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
LEO 39652 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LEO 39652 has several scientific research applications, including:
Chemistry: It is used to study the inhibitory effects on phosphodiesterase isoforms and the resulting chemical interactions.
Biology: It is used to investigate the biological pathways involved in inflammation and immune response.
Medicine: It is explored for its potential therapeutic effects in treating atopic dermatitis and other inflammatory conditions.
Industry: It is used in the development of topical formulations for skin conditions
Mechanism of Action
LEO 39652 exerts its effects by inhibiting phosphodiesterase 4, an enzyme involved in the breakdown of cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate, leading to reduced inflammation. The molecular targets include phosphodiesterase isoforms and tumor necrosis factor-alpha pathways .
Comparison with Similar Compounds
LEO 39652 is compared with other similar compounds, such as LEO 29102. Both compounds show similar inhibitory effects on phosphodiesterase isoforms, but this compound has unique properties that make it suitable for specific research applications. Similar compounds include:
This compound stands out due to its dual-soft nature, which increases its stability in the skin while being inactivated in the blood and liver .
Properties
IUPAC Name |
2-methylpropyl 1-[8-methoxy-5-(1-oxo-3H-2-benzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-13(2)11-31-22(28)23(8-9-23)21-24-19-18(29-3)7-6-17(26(19)25-21)14-4-5-16-15(10-14)12-30-20(16)27/h4-7,10,13H,8-9,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUUHUYQTLUIDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1(CC1)C2=NN3C(=CC=C(C3=N2)OC)C4=CC5=C(C=C4)C(=O)OC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.